Rosmanol

Descripción

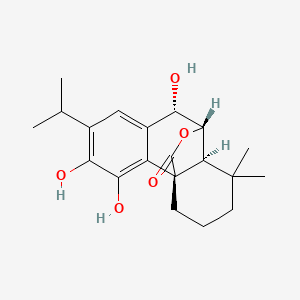

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(1R,8S,9S,10S)-3,4,8-trihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-9(2)10-8-11-12(15(23)13(10)21)20-7-5-6-19(3,4)17(20)16(14(11)22)25-18(20)24/h8-9,14,16-17,21-23H,5-7H2,1-4H3/t14-,16+,17-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAZOMIGFDQMNC-FORWCCJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)C(C3C4C2(CCCC4(C)C)C(=O)O3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C2C(=C1)[C@@H]([C@@H]3[C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80553423 | |

| Record name | Rosmanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80225-53-2 | |

| Record name | Rosmanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080225532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosmanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROSMANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F25TV383OC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Therapeutic Properties of Rosmanol: Mechanisms and Methodologies

Abstract: Rosmanol, a phenolic diterpene predominantly found in Rosmarinus officinalis (rosemary), has emerged as a compound of significant interest in drug discovery and development.[1][2][3] Characterized by its potent antioxidant, anti-inflammatory, anticancer, and neuroprotective activities, this compound's therapeutic potential is vast. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these properties, supported by field-proven experimental protocols for their investigation. We will dissect the key signaling pathways modulated by this compound and offer detailed methodologies for researchers, scientists, and drug development professionals seeking to validate and expand upon these findings.

Introduction to this compound

This compound is a naturally occurring polyphenol that contributes significantly to the well-documented medicinal effects of rosemary.[4][5][6] Its chemical structure, featuring characteristic phenolic hydroxyl groups, is fundamental to its ability to scavenge free radicals and interact with biological targets.[7] Preclinical research has consistently demonstrated its efficacy across several therapeutic areas, positioning it as a promising candidate for further investigation. This guide will systematically address its primary therapeutic attributes.

Potent Antioxidant Activity

The foundational therapeutic property of this compound is its profound antioxidant capacity, which is a key contributor to its other biological effects.[8][9]

Mechanism of Action

This compound exerts its antioxidant effects through a dual mechanism:

-

Direct Radical Scavenging: The phenolic hydroxyl groups in this compound's structure can readily donate hydrogen atoms to neutralize a wide range of reactive oxygen species (ROS), thereby terminating damaging oxidative chain reactions like lipid peroxidation.[7][10] Its scavenging activity has been reported to be more potent than synthetic antioxidants such as BHT and BHA.[8]

-

Activation of Endogenous Defenses: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[7][11] Under normal conditions, Nrf2 is sequestered in the cytoplasm. Upon activation by compounds like this compound, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and other vital antioxidant enzymes.[11][12]

Caption: this compound's antioxidant mechanism via Nrf2 pathway activation.

Experimental Protocol: Intracellular ROS Quantification

This protocol details a standard method for measuring this compound's ability to reduce intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Objective: To quantify the reduction of induced oxidative stress in a cellular model by this compound.

Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., human keratinocyte HaCaT cells or neuronal SH-SY5Y cells) in a 96-well black, clear-bottom plate and culture for 24 hours to allow for adherence.

-

Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1-20 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., N-acetylcysteine).

-

Loading with DCFH-DA: Remove the treatment media and incubate the cells with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C in the dark. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH.

-

Induction of Oxidative Stress: Wash the cells with phosphate-buffered saline (PBS). Add an ROS-inducing agent, such as H₂O₂ (100-500 µM) or UV radiation, to all wells except the negative control.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a microplate reader. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

-

Data Analysis: Normalize the fluorescence intensity of the treated groups to the vehicle control. A decrease in fluorescence indicates a reduction in intracellular ROS levels.

Broad-Spectrum Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties, primarily through the modulation of critical signaling cascades that regulate the inflammatory response.[1][3]

Mechanism of Action

This compound's anti-inflammatory activity is attributed to its ability to:

-

Inhibit Pro-inflammatory Mediators: It significantly suppresses the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3][13]

-

Downregulate Key Signaling Pathways: this compound potently inhibits the activation of Nuclear Factor-kappaB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[13][14] It prevents the degradation of IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit.[13][15] Simultaneously, it suppresses the phosphorylation of key MAPK proteins like ERK1/2 and p38.[13] This multi-target inhibition effectively halts the transcription of numerous pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[1][14]

Caption: this compound inhibits NF-κB and MAPK inflammatory pathways.

Experimental Protocol: Western Blot for NF-κB Pathway Activation

Objective: To determine if this compound inhibits the LPS-induced phosphorylation of IκBα and the nuclear translocation of the NF-κB p65 subunit in RAW 264.7 macrophages.

Methodology:

-

Cell Treatment and Lysis: Seed RAW 264.7 cells and grow to 80-90% confluency. Pre-treat with this compound (e.g., 5-20 µM) for 1 hour, followed by stimulation with Lipopolysaccharide (LPS; 100 ng/mL) for 30 minutes.

-

Subcellular Fractionation: Wash cells with ice-cold PBS. Lyse cells and separate the cytoplasmic and nuclear fractions using a commercial subcellular fractionation kit according to the manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear lysates using a BCA or Bradford assay.

-

SDS-PAGE and Electrotransfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-IκBα, total IκBα, NF-κB p65, and loading controls (β-actin for cytoplasmic fraction, Lamin B1 for nuclear fraction).

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band densities and normalize to the respective loading controls. A decrease in nuclear p65 and phospho-IκBα in this compound-treated samples indicates pathway inhibition.

| Parameter | Cell Line | Effective Concentration | Reference |

| NO Production | RAW 264.7 | Markedly inhibited | [13] |

| PGE₂ Production | RAW 264.7 | Markedly inhibited | [13] |

| iNOS/COX-2 Expression | RAW 264.7 | Markedly inhibited | [1][13] |

| NF-κB Translocation | RAW 264.7 | Reduced | [13] |

| p38/ERK Phosphorylation | RAW 264.7 | Suppressed | [13] |

Table 1. Summary of this compound's Anti-inflammatory Effects in LPS-stimulated Macrophages.

Targeted Anticancer Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, while showing minimal toxicity to normal cells.[16][17]

Mechanism of Action

The anticancer mechanisms of this compound are multifaceted and involve:

-

Induction of Apoptosis: this compound triggers programmed cell death through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[4][5][16] It can increase the expression of Fas/FasL, leading to the activation of caspase-8 (extrinsic), and modulate the Bcl-2 family of proteins (increasing Bax, decreasing Bcl-2) to promote cytochrome c release and subsequent activation of caspase-9 and -3 (intrinsic).[4][5]

-

Cell Cycle Arrest: It has been shown to arrest the cell cycle in the S phase, preventing DNA replication and further proliferation of cancer cells.[16][17]

-

Inhibition of Survival Pathways: this compound effectively inhibits key pro-survival signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT and JAK2/STAT3 pathways.[16][17]

-

Induction of Oxidative Stress: In a cancer-specific context, this compound can act as a pro-oxidant, inducing the production of ROS that leads to DNA damage and mitochondrial-mediated apoptosis.[16]

Caption: this compound's anticancer action via pathway inhibition and apoptosis induction.

Experimental Protocol: Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect (IC₅₀) of this compound on cancer cells versus non-cancerous cells.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 breast cancer) and normal cells (e.g., MCF-10A breast epithelial) into separate 96-well plates at a density of 5,000-10,000 cells/well. Allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-100 µM) for 24, 48, and 72 hours. Include a vehicle control.

-

MTT Incubation: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at ~570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

| Cell Line | Cancer Type | IC₅₀ (24h) | IC₅₀ (48h) | IC₅₀ (72h) | Reference |

| MCF-7 | Breast | 51 µM | 26 µM | 19 µM | [16] |

| MDA-MB-231 | Breast | 42 µM | 28 µM | 16 µM | [16] |

| COLO 205 | Colon | ~50% apoptosis at 50 µM | IC₅₀ ~42 µM | - | [4][5] |

| MCF-10A | Normal Breast | No significant effect | No significant effect | No significant effect | [16][17] |

Table 2. Cytotoxicity of this compound on Various Human Cell Lines.

Promising Neuroprotective Potential

There is growing evidence for the neuroprotective effects of this compound, suggesting its potential application in managing neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[11][18][19]

Mechanism of Action

The primary neuroprotective benefits of this compound are closely linked to its antioxidant and anti-inflammatory qualities.[18][20] By mitigating oxidative stress and neuroinflammation—two key pathological drivers in neurodegeneration—this compound helps protect neurons from damage and death.[11][18] It helps maintain the integrity of neural cells by neutralizing ROS, reducing inflammatory cytokines, and preserving mitochondrial function.[18]

Experimental Workflow: In Vitro Neuroprotection Assay

This workflow outlines an experiment to assess this compound's ability to protect neuronal cells from a specific neurotoxin.

Caption: Experimental workflow for assessing this compound's neuroprotective effects.

Pharmacokinetics and Bioavailability

A critical consideration for the therapeutic development of any natural compound is its bioavailability.[7] Like many polyphenols, this compound's absorption and availability at target sites can be limited.[21][22] Studies on rosemary tea in humans show that its phenolic compounds are extensively metabolized, with absorption occurring in both the small intestine and the colon.[23] Future research must focus on developing advanced formulation strategies, such as nano-emulsions or liposomal delivery systems, to enhance the bioavailability and clinical efficacy of this compound.[7]

Conclusion and Future Directions

This compound is a potent, multi-target bioactive compound with well-documented antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. Its ability to modulate key signaling pathways like Nrf2, NF-κB, MAPK, PI3K/AKT, and STAT3 underscores its significant therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore and validate these effects. While preclinical data are compelling, the progression of this compound from a promising natural compound to a clinically effective agent hinges on future research.[1][2] Rigorous in vivo studies in relevant animal models and eventual human clinical trials are necessary to confirm its safety and efficacy.[1][2]

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. caringsunshine.com [caringsunshine.com]

- 3. This compound: a natural bioactive compound unveiling multifaceted nutritional, pharmacological, and health advantages - University of Nottingham Ningbo China [research.nottingham.edu.cn:443]

- 4. This compound potently induces apoptosis through both the mitochondrial apoptotic pathway and death receptor pathway in human colon adenocarcinoma COLO 205 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. Antioxidant and Antimicrobial Properties of Rosemary (Rosmarinus officinalis, L.): A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caringsunshine.com [caringsunshine.com]

- 10. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound potently inhibits lipopolysaccharide-induced iNOS and COX-2 expression through downregulating MAPK, NF-kappaB, STAT3 and C/EBP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound and Carnosol Synergistically Alleviate Rheumatoid Arthritis through Inhibiting TLR4/NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound induces breast cancer cells apoptosis by regulating PI3K/AKT and STAT3/JAK2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound induces breast cancer cells apoptosis by regulating PI3K/AKT and STAT3/JAK2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. pure.ul.ie [pure.ul.ie]

- 20. ffhdj.com [ffhdj.com]

- 21. Mechanistic Insights into Biological Activities of Polyphenolic Compounds from Rosemary Obtained by Inverse Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Bioavailability and nutrikinetics of rosemary tea phenolic compounds in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Rosmanol chemical structure and functional groups

An In-Depth Technical Guide to the Chemical Structure and Functional Groups of Rosmanol

Abstract

This compound is a potent phenolic diterpene predominantly found in rosemary (Rosmarinus officinalis L.) and other species of the Lamiaceae family.[1][2] Possessing a complex abietane-type tricyclic structure, this compound is distinguished by its array of functional groups, including two phenolic hydroxyls, a secondary alcohol, and a γ-lactone ring, which collectively dictate its significant biological activities.[3][4] This guide provides a detailed examination of this compound's molecular architecture, exploring the contribution of each functional group to its potent antioxidant, anti-inflammatory, and anticancer properties.[1][5] We will delve into its biosynthetic origins, spectroscopic profile, and key mechanisms of action. Furthermore, this document furnishes detailed experimental protocols for its isolation, semi-synthesis, and analytical characterization, designed for researchers, scientists, and professionals in drug development.

The Molecular Architecture of this compound

This compound's chemical identity and structural complexity are foundational to its bioactivity. It is an oxidation product of carnosic acid and is structurally related to carnosol, forming part of an effective antioxidant cascade within the plant.[2][6]

Chemical Identity

-

CAS Number : 80225-53-2[8]

-

IUPAC Name : (1R,8S,9S,10S)-3,4,8-trihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.0¹,¹⁰.0²,⁷]hexadeca-2,4,6-trien-15-one[7]

Core Scaffold and Key Functional Groups

The structure of this compound is built upon an abietane diterpene backbone, a tricyclic system that provides a rigid framework.[2] Its unique properties are conferred by the specific arrangement of its functional groups.

-

Phenolic Hydroxyl Groups : Located at positions C-11 and C-12 on the aromatic ring, these two hydroxyl groups are the primary drivers of this compound's potent antioxidant activity.[5] Their ability to readily donate hydrogen atoms allows them to neutralize reactive oxygen species (ROS) and terminate free-radical chain reactions, such as lipid peroxidation.[5][9] This catechol-like moiety is a hallmark of many powerful natural antioxidants.

-

γ-Lactone Ring : this compound features a five-membered lactone ring. This functional group is formed via the oxidation of carnosic acid, which leads to the creation of an epoxide bridge between C-6 and C-20.[2][3] The lactone contributes to the molecule's conformational rigidity and is crucial for its interaction with biological targets.

-

Secondary Alcohol : A hydroxyl group at the C-7 position distinguishes this compound from the related compound carnosol.[2] This benzylic alcohol group influences the molecule's polarity and can be a site for metabolic transformations or synthetic derivatization.[3][10]

Biosynthetic Relationship to Carnosic Acid and Carnosol

This compound does not arise independently but is part of a biosynthetic and oxidative cascade that enhances the protective capacity of rosemary. Carnosic acid, the primary phenolic diterpene in rosemary, acts as the precursor.[2][6] Upon exposure to oxidative stress, carnosic acid is oxidized to carnosol. Further oxidation can lead to the formation of this compound, which possesses even greater antioxidant potential than some synthetic antioxidants like BHA and BHT.[2][3] This cascade ensures that as one antioxidant is consumed, another potent one is generated.[6]

Caption: Biosynthetic oxidation cascade from carnosic acid to this compound.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is essential for research and development. The following table summarizes its key physicochemical properties, and the subsequent sections detail its spectroscopic fingerprint.

| Property | Value | Source |

| Molecular Weight | 346.41 g/mol | [3] |

| Appearance | Crystalline solid | [3] |

| Melting Point | 241°C | [10] |

| Molecular Formula | C₂₀H₂₆O₅ | [3][7] |

Spectroscopic Profile

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR spectra of this compound show characteristic signals for the geminal dimethyl groups, an isopropyl group attached to the aromatic ring, and distinct doublets for the methine protons at C-6 and C-7.[11][12] Decoupling techniques are used to assign all proton signals definitively.[12]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry confirms the molecular formula C₂₀H₂₆O₅.[3] In UHPLC-ESI-MS/MS analysis, the precursor ion is typically observed at m/z 345.1 [M-H]⁻. Characteristic product ions result from the loss of water and carbon dioxide.[13]

-

Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands for hydroxyl groups (~3500-3320 cm⁻¹), a γ-lactone carbonyl group (~1740 cm⁻¹), and aromatic ring vibrations.[3][10]

-

Ultraviolet (UV) Spectroscopy : In ethanol, this compound exhibits strong UV absorption maxima around 209, 226, and 282 nm, which is consistent with the 11,12-dihydroxyabieta-8,11,13-triene skeleton.[10]

Biological Activities and Mechanisms of Action

This compound's structure translates into a wide array of pharmacological activities, with its anti-inflammatory and antioxidant effects being the most extensively studied.[1]

Potent Antioxidant Activity

The primary antioxidant mechanism of this compound involves the donation of hydrogen atoms from its phenolic hydroxyl groups to neutralize free radicals.[5] This action effectively interrupts the chain reactions of lipid peroxidation, protecting cellular membranes and lipoproteins from oxidative damage.[5][14] Studies have shown this compound to have a more effective antioxidant potential than synthetic antioxidants such as BHA and BHT.[3][9]

Anti-inflammatory Effects

This compound exerts significant anti-inflammatory action by modulating key signaling pathways.[15] It potently inhibits the production of pro-inflammatory mediators such as prostaglandin E₂ (PGE₂) and nitric oxide (NO).[8][15] This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][15] Mechanistically, this compound downregulates the activation of several critical transcription factors and signaling cascades, including NF-κB, MAPKs (mitogen-activated protein kinases), STAT3, and C/EBP.[8][16]

Caption: this compound inhibits LPS-induced inflammation by downregulating MAPK and NF-κB pathways.

Anticancer and Other Pharmacological Properties

This compound has demonstrated notable anticancer effects, particularly in human colon adenocarcinoma cells, where it induces apoptosis (programmed cell death) through both the mitochondrial and death receptor pathways.[1][8] Its diverse bioactivities also include:

-

Antidiabetic: Inhibits α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, which can help delay glucose absorption.[1][8]

-

Antimicrobial: Shows activity against various bacteria and fungi, including pathogens associated with skin infections like Staphylococcus aureus.[1][17]

-

Neuroprotective: Exhibits anxiolytic-like and antidepressant-like activities in animal models.[1][8]

Experimental Protocols

The following protocols provide standardized methodologies for the isolation, synthesis, and analysis of this compound, ensuring reproducibility for research purposes.

Protocol: Isolation and Purification from Rosmarinus officinalis

This protocol is based on established methods for extracting phenolic diterpenes from rosemary leaves.[11][18]

-

Extraction : Dried and ground rosemary leaves (500 g) are extracted three times with n-hexane (1.2 L) at room temperature to remove non-polar compounds.

-

Solvent Evaporation : The combined n-hexane extracts are evaporated to yield a residue.

-

Steam Distillation : The residue is subjected to steam distillation to separate volatile essential oils from the non-volatile fraction.

-

Fractionation : The non-volatile fraction is dissolved in diethyl ether and washed successively with 2N HCl, saturated NaHCO₃ solution, and 5% NaOH solution to separate acidic and phenolic compounds. The weakly acidic fraction, which contains this compound, is collected.

-

Column Chromatography : The weakly acidic fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of a non-polar/polar solvent system (e.g., benzene-acetone, 9:1 v/v).

-

Monitoring and Isolation : Fractions are collected and monitored for antioxidant activity using a suitable assay (e.g., DPPH) or by Thin Layer Chromatography (TLC).[18] Fractions containing this compound are combined.

-

Crystallization : The combined active fractions are concentrated, and this compound is purified by recrystallization from acetone to yield pure crystals.[3]

Protocol: Semisynthesis from Carnosol

This compound can be efficiently synthesized from carnosol, which is often more abundant in rosemary extracts.[19][20]

-

Reaction Setup : Dissolve carnosol in acetone.

-

Base Treatment : Add an aqueous solution of 5% sodium bicarbonate to the carnosol solution.

-

Reaction : Stir the biphasic mixture vigorously at room temperature for approximately 6-7 hours. The progress can be monitored by TLC.

-

Workup : Once the reaction is complete, evaporate the acetone under reduced pressure.

-

Extraction : Extract the remaining aqueous solution with an organic solvent like ethyl acetate.

-

Purification : Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it. The resulting crude this compound can be purified by column chromatography or recrystallization.

Protocol: Analytical Characterization by UHPLC-MS/MS

This protocol outlines a validated method for the simultaneous quantification of this compound and other diterpenes in biological matrices or plant extracts.[13][21]

Caption: Standard workflow for the quantitative analysis of this compound.

-

Sample Preparation : For plasma samples, perform a liquid-liquid extraction with ethyl acetate. Use an appropriate internal standard (e.g., butylparaben).[13] For plant extracts, dissolve the sample in a suitable solvent like methanol.

-

Chromatographic Separation :

-

Column : Use a C18 reverse-phase column (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 mm × 100 mm).[13]

-

Mobile Phase : Employ a gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.

-

Flow Rate : Set the flow rate to 0.3 mL/min.

-

-

Mass Spectrometry Detection :

-

Ionization : Use electrospray ionization (ESI) in negative ion mode.

-

Analysis Mode : Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

MRM Transition : For this compound, monitor the transition from the precursor ion m/z 345.1 to a characteristic product ion, such as m/z 283.0.[13]

-

-

Validation : Validate the method for linearity, accuracy, precision, extraction recovery, matrix effect, and stability according to standard guidelines.

Applications and Future Directions

The multifaceted biological activities of this compound position it as a promising candidate for various applications:

-

Pharmaceuticals : Its potent anti-inflammatory and anticancer properties suggest its potential as a lead compound for developing new therapies for chronic inflammatory diseases and certain types of cancer.[15][22]

-

Nutraceuticals and Food Preservation : As a powerful natural antioxidant, this compound can be used to prevent oxidative degradation in food products, extending shelf life and replacing synthetic preservatives.[3][9]

-

Cosmeceuticals : The antioxidant and anti-inflammatory effects of this compound make it a valuable ingredient in skincare formulations designed to protect against oxidative stress and manage inflammatory skin conditions.[17]

Despite promising preclinical data, there is a clear need for robust clinical trials in humans to confirm the efficacy and safety of this compound for therapeutic use.[15] Future research should also focus on enhancing its bioavailability and developing targeted delivery systems to maximize its therapeutic potential.

Conclusion

This compound is a structurally complex and biologically significant diterpene whose chemical architecture is intrinsically linked to its function. The arrangement of its phenolic hydroxyls, γ-lactone, and secondary alcohol functional groups provides a molecular basis for its powerful antioxidant and anti-inflammatory activities. With established protocols for its isolation and analysis, and a growing body of evidence supporting its therapeutic potential, this compound represents a valuable natural product for further investigation and development in the pharmaceutical and food science industries.

References

- 1. This compound: a natural bioactive compound unveiling multifaceted nutritional, pharmacological, and health advantages - University of Nottingham Ningbo China [research.nottingham.edu.cn:443]

- 2. Mechanistic Insights into Biological Activities of Polyphenolic Compounds from Rosemary Obtained by Inverse Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Antioxidant and Antimicrobial Properties of Rosemary (Rosmarinus officinalis, L.): A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. Determination and Pharmacokinetic Study of Three Diterpenes in Rat Plasma by UHPLC-ESI-MS/MS after Oral Administration of Rosmarinus officinalis L. Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. caringsunshine.com [caringsunshine.com]

- 16. This compound and Carnosol Synergistically Alleviate Rheumatoid Arthritis through Inhibiting TLR4/NF-κB/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. caringsunshine.com [caringsunshine.com]

- 18. pharmainfo.in [pharmainfo.in]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. This compound | CAS:80225-53-2 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 22. mdpi.com [mdpi.com]

A Technical Guide to the Role of Rosmanol in Preventing Lipid Peroxidation

Executive Summary

Lipid peroxidation is a critical driver of cellular damage, implicated in a wide array of pathologies, from neurodegenerative diseases to cardiovascular conditions. The relentless search for potent inhibitors of this process has led to significant interest in natural phenolic compounds. Among these, Rosmanol, a phenolic diterpene predominantly found in Rosmarinus officinalis (rosemary), has emerged as a molecule of substantial interest. This technical guide provides an in-depth exploration of the multifaceted mechanisms through which this compound counteracts lipid peroxidation. We will dissect its direct radical-scavenging capabilities, its role in chelating pro-oxidant metal ions, and its capacity to modulate endogenous antioxidant defense pathways. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental protocols to assess and harness the antioxidant potential of this compound.

Chapter 1: The Vicious Cycle of Lipid Peroxidation

Lipid peroxidation is a degenerative process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) within cell membranes. This process unfolds as a free radical-mediated chain reaction, fundamentally compromising membrane integrity, fluidity, and the function of membrane-bound proteins. The reaction is classically divided into three phases:

-

Initiation: The process begins when a reactive oxygen species (ROS), such as the hydroxyl radical (•OH), abstracts a hydrogen atom from a methylene group of a PUFA (LH), forming a lipid radical (L•). Pro-oxidant transition metals, like ferrous iron (Fe²⁺), can catalyze this initiation step via the Fenton reaction.

-

Propagation: The lipid radical (L•) rapidly reacts with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen atom from an adjacent PUFA, creating a new lipid radical (L•) and a lipid hydroperoxide (LOOH), thereby propagating the chain reaction.

-

Termination: The chain reaction ceases when two radical species react with each other to form a non-radical product.

The accumulation of lipid hydroperoxides and their secondary breakdown products, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), are cytotoxic and mutagenic, contributing significantly to the pathophysiology of oxidative stress-related diseases.

Chapter 2: this compound - A Phenolic Diterpene Antioxidant

This compound is a naturally occurring phenolic diterpene isolated from rosemary (Rosmarinus officinalis L.), a plant renowned for its antioxidant properties.[1] Structurally, this compound is related to other potent antioxidants found in rosemary, such as carnosic acid and carnosol.[2] The key to its powerful antioxidant activity lies in its chemical structure, specifically the presence of a catechol (ortho-dihydroxybenzene) group. This moiety is a highly efficient electron and hydrogen donor, which is fundamental to its ability to neutralize free radicals.

Chapter 3: Core Mechanisms of Action

This compound inhibits lipid peroxidation through a multi-pronged approach, encompassing direct radical quenching, pro-oxidant metal chelation, and modulation of the cell's intrinsic antioxidant machinery.

Direct Radical Scavenging

The primary antioxidant mechanism of this compound is its ability to act as a direct free radical scavenger, effectively breaking the propagation phase of lipid peroxidation. The phenolic hydrogens of the catechol group are readily donated to lipid peroxyl radicals (LOO•), converting them into more stable lipid hydroperoxides (LOOH) and terminating the chain reaction.[1] In this process, this compound itself becomes a relatively stable, resonance-delocalized radical that does not readily propagate the oxidative chain. This compound has been shown to be a powerful inhibitor of lipid peroxidation in various biological systems, including microsomes and mitochondria.[2]

Chelation of Pro-Oxidant Metal Ions

Upregulation of Endogenous Antioxidant Defenses via the Nrf2 Pathway

Beyond its direct antioxidant actions, this compound can induce a long-lasting protective effect by upregulating the cell's own antioxidant defense systems. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation.[6] Keap1 is rich in reactive cysteine residues that act as sensors for oxidative or electrophilic stress.[7] Polyphenols like this compound can act as electrophiles, covalently modifying key cysteine residues on Keap1 (notably Cys151).[8][9] This modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation.[6]

Consequently, newly synthesized Nrf2 is stabilized, accumulates, and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, initiating their transcription. These genes encode for Phase II detoxification enzymes and antioxidant proteins, including:

-

Heme Oxygenase-1 (HO-1)

-

NAD(P)H: Quinone Oxidoreductase 1 (NQO1)

-

Superoxide Dismutase (SOD)

-

Catalase (CAT)

-

Glutathione Peroxidase (GPx)

By bolstering these endogenous defenses, this compound provides a more sustained and amplified protection against oxidative insults than direct scavenging alone.

Chapter 4: Experimental Protocols for Efficacy Assessment

To quantitatively evaluate the efficacy of this compound in preventing lipid peroxidation, a combination of assays is recommended. Each assay targets a different aspect of its antioxidant potential.

Protocol 4.1: Thiobarbituric Acid Reactive Substances (TBARS) Assay

Principle: This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation.[8] In an acidic, high-temperature environment, MDA reacts with thiobarbituric acid (TBA) to form a pink-colored MDA-TBA adduct, which can be measured spectrophotometrically at ~532 nm.[2]

Causality Insight: The TBARS assay is a widely used and straightforward method for assessing the overall extent of lipid peroxidation. However, it is crucial to recognize its limitation: the assay is not entirely specific for MDA, as other aldehydes can also react with TBA.[10] Therefore, results from this assay should be considered an index of lipid peroxidation and are best used for comparative analysis within a sample set, ideally corroborated by a more specific method if absolute quantification is required.

Methodology:

-

Sample Preparation: Prepare a lipid-rich sample (e.g., tissue homogenate, liposomes, or linoleic acid emulsion) and divide it into control, positive control (e.g., Trolox), and this compound-treated groups. Induce peroxidation using a pro-oxidant like Fe²⁺/ascorbate.

-

Reaction:

-

To 100 µL of the sample, add 200 µL of ice-cold 10% Trichloroacetic Acid (TCA) to precipitate proteins and stop the reaction.[7]

-

Incubate on ice for 15 minutes.

-

Centrifuge at 2,200 x g for 15 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a new screw-cap tube.

-

Add 200 µL of 0.67% (w/v) TBA reagent.[7]

-

-

Incubation: Incubate the mixture in a boiling water bath (95-100°C) for 10-15 minutes to facilitate color development.[7]

-

Measurement: Cool the samples to room temperature. Read the absorbance of the supernatant at 532 nm using a spectrophotometer or microplate reader.[7]

-

Quantification: Create a standard curve using a malondialdehyde precursor like 1,1,3,3-tetramethoxypropane (TMP). Calculate the MDA concentration in the samples and express the results as % inhibition relative to the untreated, peroxidized control.

Protocol 4.2: Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the total antioxidant capacity of a sample by assessing its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[9][11] The change in absorbance is directly proportional to the total reducing power of the antioxidants present.

Causality Insight: This assay provides a direct measure of the electron-donating capacity of this compound, which is fundamental to its radical scavenging activity. It is a simple, rapid, and cost-effective method for screening and comparing the general antioxidant potential of various compounds.[9] However, it does not measure antioxidants that act by hydrogen atom transfer or those that are slower-acting.

Methodology:

-

Reagent Preparation: Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[9]

-

Standard Curve: Prepare a standard curve using a known concentration of FeSO₄·7H₂O (e.g., 100 to 2000 µM).

-

Reaction:

-

Add 20 µL of the sample (this compound solution), standard, or blank (solvent) to a 96-well plate.

-

Add 150 µL of the pre-warmed FRAP reagent to each well.[9]

-

Mix well.

-

-

Incubation: Incubate the plate at 37°C for 4-10 minutes.[9][12]

-

Measurement: Read the absorbance at 593 nm.

-

Quantification: Calculate the FRAP value of the samples by comparing their absorbance to the Fe²⁺ standard curve. Results are typically expressed as µM Fe²⁺ equivalents.

Protocol 4.3: Linoleic Acid Peroxidation Inhibition Assay (Ferric Thiocyanate Method)

Principle: This assay directly measures the formation of primary lipid peroxidation products (hydroperoxides) in a linoleic acid emulsion. Hydroperoxides formed during incubation will oxidize Fe²⁺ to Fe³⁺. The resulting Fe³⁺ ions form a red-colored complex with ammonium thiocyanate, which can be quantified spectrophotometrically at 500 nm.[5] The presence of an antioxidant like this compound will inhibit hydroperoxide formation, leading to a lower absorbance.

Causality Insight: This method is highly relevant as it uses a lipid substrate, providing a direct assessment of a compound's ability to protect lipids from oxidation. It measures the primary products of peroxidation, offering insight into the inhibition of the initial stages of the process. The choice of an emulsion system also mimics a biologically relevant oil-in-water interface.[9]

Methodology:

-

Emulsion Preparation: Prepare a 0.02 M linoleic acid emulsion (pH 7.0) in 0.2 M phosphate buffer containing 0.5% Tween 20 as an emulsifier.[9]

-

Reaction Mixture:

-

In a test tube, mix 0.5 mL of the linoleic acid emulsion with 0.5 mL of your this compound solution (prepared in a suitable solvent like ethanol or methanol at various concentrations). A control tube should contain 0.5 mL of the solvent instead of the antioxidant solution.

-

Incubate the tubes in the dark at an elevated temperature (e.g., 50°C) to accelerate oxidation for a defined period (e.g., 5-10 hours).[9]

-

-

Color Development:

-

At regular intervals, take a 0.1 mL aliquot from the reaction mixture.

-

Add 4.7 mL of 75% ethanol.

-

Add 0.1 mL of 30% ammonium thiocyanate.

-

Add 0.1 mL of 20 mM ferrous chloride in 3.5% HCl.

-

-

Measurement: After 3 minutes, measure the absorbance at 500 nm. A lower absorbance value indicates higher antioxidant activity.

-

Quantification: The percentage of lipid peroxidation inhibition is calculated using the formula: % Inhibition = [1 - (Abs_sample / Abs_control)] * 100

Chapter 5: Data Interpretation

The efficacy of an antioxidant is often expressed by its IC₅₀ value—the concentration required to inhibit 50% of the oxidative activity. A lower IC₅₀ value signifies higher potency. Below is a representative table summarizing potential quantitative data for this compound and other reference antioxidants.

Table 1: Comparative Antioxidant Activity (IC₅₀ Values)

| Compound/Extract | DPPH Radical Scavenging (IC₅₀) | FRAP Value (µM Fe²⁺ eq./mg) | Lipid Peroxidation Inhibition (IC₅₀) |

| This compound | Potent | High | Potent |

| Rosemary Extract (Methanol) | 9.4 ± 0.1 µg/mL[12] | 130.5 AScE mg/g[1] | High Inhibition |

| Carnosol | IC₅₀: 7-10 µmol/L (LDL Oxidation)[8] | High | High Inhibition[2] |

| α-Tocopherol (Vitamin E) | ~25.3 µg/mL | Moderate | Moderate |

| Trolox (Vitamin E analog) | Potent | High | Potent |

| BHT (Synthetic Antioxidant) | Moderate | Moderate | High |

Note: Specific IC₅₀ values for pure this compound are not consistently reported across all assays in the literature. The data presented for Rosemary Extract and Carnosol, its close structural relative, strongly indicate this compound's high potency. "AScE" refers to Ascorbic Acid Equivalents.

Chapter 6: Future Directions and Therapeutic Implications

This compound's robust, multi-mechanistic approach to inhibiting lipid peroxidation positions it as a highly promising candidate for therapeutic and preventative applications. Its ability to not only neutralize existing threats but also to fortify cellular defenses via Nrf2 activation suggests potential utility in chronic conditions characterized by sustained oxidative stress.

Drug Development: this compound could serve as a lead compound for the development of novel drugs targeting diseases with a strong oxidative stress component, such as Alzheimer's disease, atherosclerosis, and non-alcoholic fatty liver disease.

Nutraceuticals & Food Preservation: Its efficacy and natural origin make it an excellent candidate for use in functional foods, dietary supplements, and as a natural preservative to prevent lipid oxidation in food products, extending shelf-life and maintaining nutritional quality.[1]

Future research should focus on optimizing its bioavailability and delivery systems, conducting rigorous clinical trials to validate its efficacy in human subjects, and further elucidating its interactions with cellular signaling networks.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In vitro identification and characterisation of iron chelating catechol-containing natural products and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of Natural and Synthetic Compounds in Modulating NRF2/KEAP1 Signaling Pathway in Prostate Cancer [mdpi.com]

- 5. Phytochelators Intended for Clinical Use in Iron Overload, Other Diseases of Iron Imbalance and Free Radical Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Keap1 Cystenine 151 as a Potential Target for Artemisitene-Induced Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modification of Keap1 Cysteine Residues by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Modification of keap1 cysteine residues by sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: High-Fidelity Extraction and Purification of Rosmanol from Rosmarinus officinalis

Abstract

Rosmanol, a phenolic diterpene lactone from Rosmarinus officinalis (rosemary), has garnered significant scientific interest for its potent biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective extraction and high-purity purification of this compound. We delve into the causality behind various methodological choices, from advanced "green" extraction techniques to robust chromatographic purification strategies. The protocols herein are designed to be self-validating, ensuring reproducibility and scientific integrity.

Introduction: The Scientific Significance of this compound

This compound (C₂₀H₂₆O₅) is a naturally occurring polyphenol found in plants of the Lamiaceae family, most notably rosemary.[2] Its unique molecular structure, featuring phenolic hydroxyl groups, underpins its remarkable ability to neutralize reactive oxygen species (ROS), thereby interrupting the damaging chain reactions of lipid peroxidation.[3] Beyond its antioxidant capacity, which has been shown to be more effective than some synthetic antioxidants, this compound exhibits a wide spectrum of pharmacological effects.[1][4] Studies have demonstrated its ability to induce apoptosis in cancer cells, inhibit key enzymes related to diabetes, and suppress inflammatory pathways by down-regulating iNOS and COX-2 expression.[2][5] These multifaceted activities make this compound a high-value target compound for the development of novel therapeutics, nutraceuticals, and natural preservatives in the food industry.[6][7]

The primary challenge lies in efficiently isolating this compound from the complex phytochemical matrix of rosemary, which contains other structurally related diterpenes like carnosic acid, carnosol, and epithis compound.[8][9] This guide provides detailed methodologies to navigate this challenge, enabling the recovery of high-purity this compound for downstream applications.

Extraction Methodologies: From Raw Material to Crude Extract

The choice of extraction method is a critical determinant of yield, purity, and process sustainability. The primary goal is to efficiently liberate this compound from the plant's cellular structures into a solvent, while minimizing the co-extraction of undesirable compounds and preventing the degradation of the target analyte.[10]

Foundational Step: Plant Material Preparation

Regardless of the extraction technique, proper preparation of the Rosmarinus officinalis leaves is paramount.

-

Drying: Air-dry fresh leaves in a shaded, well-ventilated area for 10-15 days or use a laboratory oven at a controlled temperature (40-50°C) to reduce moisture content. This prevents microbial degradation and concentrates the bioactive compounds.

-

Grinding: Mill the dried leaves into a fine powder (e.g., 0.4 mm particle size).[11] This significantly increases the surface area available for solvent interaction, enhancing extraction efficiency.

Comparative Overview of Extraction Techniques

Modern extraction techniques offer significant advantages over traditional methods in terms of efficiency, time, and environmental impact.[9][12] The selection of a method often depends on available equipment, desired scale, and solvent choice.

| Method | Core Principle | Typical Solvent(s) | Key Parameters | Advantages | Disadvantages |

| Microwave-Assisted Extraction (MAE) | Microwave energy rapidly heats the solvent and plant matrix, causing cell rupture and release of compounds.[9] | Ethanol, Ethanol/Water mixtures (e.g., 80% EtOH).[13] | Power (e.g., 380-720W), Time (5-25 min), Solid/Solvent Ratio.[13][14] | Extremely fast, reduced solvent consumption, high efficiency.[9][15] | Requires specialized equipment, potential for localized overheating. |

| Ultrasound-Assisted Extraction (UAE) | High-frequency sound waves create cavitation bubbles that collapse near cell walls, enhancing solvent penetration and mass transfer.[16] | Ethanol, Ethanol/Water mixtures.[12] | Frequency (e.g., 37 kHz), Power (e.g., 220W), Time (20-60 min).[11] | High efficiency at lower temperatures, preserving thermolabile compounds.[16] | Can be less effective for large-scale operations. |

| Supercritical Fluid Extraction (SFE) | Uses a fluid at or above its critical temperature and pressure (e.g., CO₂) as the solvent, which has properties of both a gas and a liquid. | Supercritical CO₂, often with a co-solvent like ethanol.[17] | Pressure (100-355 bar), Temperature (40-100°C), CO₂ flow rate.[18][19] | Produces a very clean extract, solvent is easily removed (evaporates), non-toxic.[8][18] | High initial equipment cost, may have lower efficiency for highly polar compounds without a co-solvent. |

| Conventional Solid-Liquid Extraction (Maceration/Soxhlet) | Soaking the plant material in a solvent over an extended period, sometimes with heating (Soxhlet).[20] | Ethanol, Acetone, Hexane.[10] | Time (24-48 hours), Temperature (Room temp to solvent boiling point). | Simple setup, low equipment cost. | Time-consuming, requires large volumes of solvent, potential for thermal degradation. |

General Extraction Workflow Diagram

The following diagram illustrates the generalized process flow from raw plant material to a crude extract ready for purification.

Protocol 1: Microwave-Assisted Extraction (MAE)

This protocol is optimized for speed and efficiency, making it ideal for rapid screening and small to medium-scale extractions.[13]

-

Materials:

-

Dried, powdered rosemary leaves (10 g)

-

80% Ethanol in deionized water (200 mL)[13]

-

Microwave extraction system

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

-

-

Procedure:

-

Place 10 g of powdered rosemary into the microwave extraction vessel.

-

Add 200 mL of 80% ethanol (a 1:20 solid-to-solvent ratio).

-

Secure the vessel in the microwave extractor.

-

Set the extraction parameters: Power at 400-700W and extraction time of 10 minutes.[13] The optimal power may vary by instrument.

-

After the cycle is complete, allow the vessel to cool to a safe temperature.

-

Filter the mixture through filter paper to separate the plant residue from the liquid extract.

-

Wash the residue with a small amount of fresh solvent (approx. 20 mL) to ensure complete recovery.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude extract.

-

Purification Strategies: Isolating High-Purity this compound

The crude extract contains a mixture of compounds. Purification is essential to isolate this compound from other diterpenes, flavonoids, and chlorophylls.[8] Column chromatography is the most common and scalable method for this purpose.[21][22]

Purification Workflow Diagram

Protocol 2: Silica Gel Column Chromatography

This protocol describes a standard, reliable method for purifying this compound from a crude extract. The principle is based on the differential adsorption of compounds to the stationary phase (silica gel) and their varying solubility in the mobile phase.[21]

-

Materials:

-

Crude rosemary extract (approx. 2 g)

-

Silica gel (70-230 mesh)

-

Solvents: n-hexane, ethyl acetate (HPLC grade)

-

Glass chromatography column (e.g., 2.5 cm diameter x 40 cm length)

-

Sand, cotton wool

-

Collection tubes, TLC plates

-

-

Column Packing Procedure:

-

Place a small plug of cotton wool at the bottom of the column, followed by a thin layer of sand (approx. 1 cm).

-

Prepare a slurry of silica gel in n-hexane (e.g., 60 g of silica in 150 mL of n-hexane, maintaining an adsorbent-to-sample ratio of ~30:1 w/w).[21]

-

Pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles. Gently tap the column to aid packing.

-

Add a final layer of sand (approx. 1 cm) on top of the silica bed to prevent disturbance during sample loading.

-

Wash the packed column with n-hexane until the bed is stable, ensuring the solvent level never drops below the top of the sand layer.

-

-

Sample Loading and Elution:

-

Dissolve the crude extract (2 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

In a separate beaker, mix this solution with a small amount of silica gel (approx. 4 g) and dry it under vacuum to create a free-flowing powder. This "dry loading" method typically results in better separation.

-

Carefully add the silica-adsorbed sample to the top of the column.

-

Begin elution with 100% n-hexane to remove non-polar impurities like chlorophylls and lipids.

-

Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate according to a gradient profile. Collect fractions (15-20 mL) continuously.

-

-

Elution Gradient and Fraction Monitoring:

-

Rationale: A gradient elution is employed because the crude extract contains compounds with a wide range of polarities. Starting with a non-polar solvent (n-hexane) elutes non-polar impurities first. As the polarity is increased with ethyl acetate, more polar compounds like this compound and its isomers will begin to move down the column and elute.[21]

-

Monitoring: Spot each collected fraction on a TLC plate. Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 70:30) and visualize under UV light. Fractions containing the same spot (ideally a single spot for pure fractions) are combined. This compound can be identified by comparing with a pure standard if available.

-

Example Gradient Profile: [21]

-

Fractions 1-10: 100% n-hexane (Elutes non-polar impurities)

-

Fractions 11-20: 90:10 n-hexane:ethyl acetate

-

Fractions 21-60: 80:20 to 70:30 n-hexane:ethyl acetate (this compound and its isomers typically elute in this range)

-

Fractions 61-80: 50:50 to 100% ethyl acetate (Elutes more polar compounds)

-

-

-

Final Step:

-

Combine the fractions identified as containing pure this compound.

-

Remove the solvent using a rotary evaporator to yield the purified compound, which may appear as colorless prisms or a white powder.[22]

-

Quality Control and Characterization

After purification, it is crucial to confirm the identity and purity of the isolated this compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a photodiode array (PDA) detector is the standard method for assessing purity.[23] A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile and acidified water.[8][23] Purity is determined by the percentage of the total peak area corresponding to the this compound peak.

-

Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) allows for definitive identification by confirming the molecular weight of the compound. This compound will show a molecular ion [M-H]⁻ at an m/z of approximately 345.16.[9][24]

Conclusion

The protocols detailed in this guide provide a robust framework for the successful extraction and purification of this compound from Rosmarinus officinalis. By understanding the principles behind each step—from the selection of an advanced extraction method like MAE to the systematic application of gradient column chromatography—researchers can reliably obtain high-purity this compound. This enables further investigation into its promising pharmacological activities and supports its development as a valuable compound in the pharmaceutical and food science industries.

References

- 1. This compound: a natural bioactive compound unveiling multifaceted nutritional, pharmacological, and health advantages - University of Nottingham Ningbo China [research.nottingham.edu.cn:443]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. scispace.com [scispace.com]

- 5. caymanchem.com [caymanchem.com]

- 6. scienceopen.com [scienceopen.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Rosmarinus Officinalis Leaves as a Natural Source of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 14. researchgate.net [researchgate.net]

- 15. Extraction of Essential Oils of Rosmarinus officinalis L. by Two Different Methods: Hydrodistillation and Microwave Assisted Hydrodistillation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. Supercritical carbon dioxide extraction of antioxidants from rosemary (Rosmarinus officinalis) leaves for use in edible vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Supercritical fluid extraction of natural antioxidants from rosemary: comparison with liquid solvent sonication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. tandfonline.com [tandfonline.com]

- 23. pubs.rsc.org [pubs.rsc.org]

- 24. Full-Spectrum Analysis of Bioactive Compounds in Rosemary (Rosmarinus officinalis L.) as Influenced by Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Rosmanol using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Rosmanol, a potent antioxidant polyphenol found in Rosmarinus officinalis (rosemary).[1][2] This guide is intended for researchers, scientists, and drug development professionals engaged in the analysis of natural products. The protocol outlines a robust reversed-phase HPLC (RP-HPLC) method coupled with photodiode array (PDA) detection, providing a comprehensive workflow from sample preparation to data analysis. The causality behind experimental choices, method validation according to established guidelines, and troubleshooting are discussed to ensure scientific integrity and reproducibility.

Introduction

This compound is a phenolic diterpene that, along with related compounds like carnosic acid and carnosol, contributes significantly to the antioxidant properties of rosemary extracts.[2][3] These extracts are increasingly utilized in the food, cosmetic, and pharmaceutical industries as natural preservatives and for their potential health benefits, including anti-inflammatory and antitumor activities.[4] Given its therapeutic potential, the accurate and precise quantification of this compound in raw materials and finished products is critical for quality control and dosage determination.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation and quantification of non-volatile and thermally labile compounds like this compound from complex matrices.[5] Its high resolution, sensitivity, and reproducibility make it the method of choice for analyzing phenolic compounds in plant extracts.[6][7] This application note describes a specific, stability-indicating HPLC method for this compound analysis.

Principles of the HPLC Method

The separation of this compound is achieved using reversed-phase chromatography. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture. This compound, being a moderately polar compound, will partition between the stationary and mobile phases. By carefully controlling the composition of the mobile phase, typically a gradient of an aqueous solution and an organic solvent, a high-resolution separation of this compound from other structurally related diterpenes can be achieved.[8][9]

Photodiode Array (PDA) detection is employed for the identification and quantification of this compound. A PDA detector acquires the entire UV-Vis spectrum of the eluting compounds, providing both quantitative data (peak area at a specific wavelength) and qualitative information (UV spectrum).[10][11] This is particularly advantageous for peak purity assessment and compound identification in complex samples. This compound exhibits a characteristic UV absorption maximum that allows for its selective detection.

Experimental Protocol

Materials and Reagents

-

This compound Reference Standard: (Purity ≥98%)

-

Solvents: HPLC grade Methanol, Acetonitrile, and water.

-

Acids: Formic acid or Ortho-phosphoric acid (analytical grade).

-

Sample: Dried and powdered rosemary leaves or rosemary extract.

Instrumentation

An HPLC system equipped with the following components is required:

-

Quaternary or Binary Gradient Pump

-

Autosampler

-

Column Thermostat

-

Photodiode Array (PDA) Detector

-

Chromatography Data System (CDS) for data acquisition and processing.

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for this compound analysis.

| Parameter | Condition |

| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | See Table 2 for a typical gradient program. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 282 nm |

Table 1: HPLC System Parameters. The use of a C18 column provides excellent retention and separation of phenolic diterpenes. Acidification of the mobile phase improves peak shape and resolution by suppressing the ionization of phenolic hydroxyl groups.

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 2.5 | 85 | 15 |

| 12 | 50 | 50 |

| 15 | 95 | 5 |

| 20 | 95 | 5 |

Table 2: Suggested Gradient Elution Program. This gradient allows for the efficient elution of a range of compounds with varying polarities, ensuring good separation of this compound from other components in the extract.[12]

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

-

Extraction: Accurately weigh approximately 1 gram of powdered rosemary leaves and place it in a 50 mL centrifuge tube. Add 25 mL of methanol.[13]

-

Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate the extraction of phenolic compounds.[14]

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.[14]

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the this compound concentration falls within the linear range of the calibration curve.

Method Validation

To ensure the reliability and accuracy of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines or similar standards such as the AOAC guidelines.[15][16] The validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by comparing the chromatograms of a blank, a standard solution, and a sample extract to ensure no interfering peaks at the retention time of this compound. Peak purity analysis using the PDA detector further establishes specificity.

-

Linearity: The linearity of the method is determined by injecting the working standard solutions at different concentrations and plotting the peak area against the concentration. A linear regression analysis is performed, and the correlation coefficient (r²) should be greater than 0.999.[17]

-

Accuracy: The accuracy is assessed by performing recovery studies. A known amount of this compound standard is spiked into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The percentage recovery is then calculated. Acceptable recovery is typically within 95-105%.[18]

-

Precision:

-

Repeatability (Intra-day precision): The precision of the method is evaluated by analyzing at least six replicate injections of the same sample on the same day. The relative standard deviation (RSD) of the peak areas should be less than 2%.[17]

-

Intermediate Precision (Inter-day precision): This is assessed by repeating the analysis on different days, with different analysts, or on different instruments. The RSD should also be within acceptable limits.

-

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[19] These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

Data Analysis and Calculations

The concentration of this compound in the sample is calculated using the calibration curve generated from the standard solutions.

Concentration (µg/mL) = (Peak Area of Sample - y-intercept) / slope

The final concentration in the original sample is then calculated by taking into account the dilution factor and the initial weight of the sample.

Visualizations

Figure 1: General workflow for the HPLC analysis of this compound.

Figure 2: Logical flow for HPLC method development and validation.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH- Column degradation- Sample overload | - Adjust mobile phase pH with 0.1% acid- Replace the column- Dilute the sample |

| Variable Retention Times | - Fluctuation in mobile phase composition- Inconsistent column temperature- Pump malfunction | - Ensure proper mobile phase mixing- Use a column thermostat- Service the HPLC pump |

| Low Sensitivity | - Incorrect detection wavelength- Low sample concentration- Detector lamp issue | - Set detector to this compound's UV max (282 nm)- Concentrate the sample or increase injection volume- Replace the detector lamp |

| Ghost Peaks | - Contaminated mobile phase- Carryover from previous injection | - Use fresh, high-purity solvents- Implement a needle wash step in the autosampler method |

Table 3: Common HPLC Troubleshooting Guide.

Conclusion

The HPLC method detailed in this application note provides a reliable, accurate, and precise tool for the quantitative analysis of this compound in various sample matrices. Adherence to the described protocol and validation procedures will ensure the generation of high-quality, reproducible data essential for research, quality control, and regulatory purposes in the fields of natural product chemistry and drug development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 80225-53-2 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. High-performance liquid chromatography (HPLC) analysis of phenolic compounds in berries with diode array and electrospray ionization mass spectrometric (MS) detection: ribes species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. repositorio.uchile.cl [repositorio.uchile.cl]

- 14. rjpbcs.com [rjpbcs.com]

- 15. Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 17. Development and Validation of an Analytical Method Based on HPLC-ELSD for the Simultaneous Determination of Rosmarinic Acid, Carnosol, Carnosic Acid, Oleanolic Acid and Ursolic Acid in Rosemary - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scielo.br [scielo.br]

- 19. phcogres.com [phcogres.com]

Application Notes and Protocols for Assessing the Antioxidant Capacity of Rosmanol

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the assessment of the antioxidant capacity of Rosmanol, a potent phenolic diterpene found in Rosmarinus officinalis (rosemary). We present detailed, field-proven protocols for two of the most widely adopted and robust spectrophotometric methods: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. Beyond a simple recitation of steps, this guide explains the causality behind experimental choices, methods for ensuring data integrity, and the principles of data analysis to empower researchers to generate reliable and reproducible results.

Introduction: The Imperative of Quantifying Antioxidant Capacity

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a host of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. Natural compounds with potent antioxidant properties, such as this compound, are of significant interest in pharmacology and drug development.[1][2] this compound exerts its antioxidant effect primarily through its phenolic structure, which allows it to donate hydrogen atoms to neutralize free radicals, thereby terminating damaging chain reactions.[3]

Accurate and reproducible quantification of this antioxidant potential is a critical step in the evaluation of any new therapeutic candidate. The DPPH and ABTS assays are foundational in vitro methods that provide a rapid, sensitive, and cost-effective means to determine the radical-scavenging ability of compounds like this compound.[4] While both are based on electron or hydrogen atom transfer, they possess distinct chemical characteristics, and employing them in parallel provides a more comprehensive antioxidant profile.[5][6]

Assay Principles and Mechanisms